1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
1-methyl-4-N-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-26-19-17(14-22-26)18(23-16-10-6-3-7-11-16)24-20(25-19)21-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCITZRACSCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with the condensation of phenylhydrazine (1) with ethyl acetoacetate (2) in ethanol under reflux (78–80°C, 6–8 hours) to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3) . This intermediate serves as the foundational structure for subsequent annulation.
Reaction Scheme 1:
$$
\text{Phenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile} \quad
$$
Cyclization to Pyrazolo[3,4-d]Pyrimidine
Compound 3 undergoes cyclization using formamide (HCONH$$_2$$) at 180°C for 4–6 hours to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4) . Alternative methods employ urea or thiourea in ethanol with NaOH (10% w/v) at 80°C for 3 hours.
Reaction Scheme 2:
$$
\text{5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile} \xrightarrow{\text{HCONH}_2, \Delta} \text{1-Phenyl-pyrazolo[3,4-d]pyrimidinedione} \quad
$$
Dichlorination for Reactive Intermediates
The dione (4) is treated with phosphorus oxychloride (POCl$$3$$) and phosphorus pentachloride (PCl$$5$$) in a 3:1 molar ratio at 110°C for 6 hours to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5) . This step achieves >90% conversion efficiency.
Table 1: Dichlorination Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| POCl$$3$$:PCl$$5$$ | 3:1 | 92 |
| Temperature (°C) | 110 | 89–93 |
| Time (hours) | 6 | 91 |
Functionalization with Amine Substituents
N4-Phenyl Substitution
Compound 5 reacts with aniline (6) in tetrahydrofuran (THF) at 25°C for 12 hours to substitute the C4 chlorine atom, forming 4-chloro-N$$^4$$-phenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (7) . Catalytic triethylamine (Et$$_3$$N, 1 eq.) enhances nucleophilic displacement kinetics.
Reaction Scheme 3:
$$
\text{4,6-Dichloro-1-phenyl-pyrazolopyrimidine} + \text{Aniline} \xrightarrow{\text{THF, Et}_3\text{N}} \text{4-Chloro-N}^4\text{-phenyl intermediate} \quad
$$
N6-(2-Phenylethyl) Substitution
The C6 chlorine in 7 is displaced by 2-phenylethylamine (8) in dimethylformamide (DMF) at 100°C for 8 hours, yielding 1-phenyl-N$$^4$$-phenyl-N$$^6$$-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (9) . Microwave-assisted synthesis (150 W, 120°C, 1 hour) reduces reaction time by 87% while maintaining a 94% yield.
Table 2: Amine Substitution Efficiency
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional | DMF, 100°C, 8 hours | 88 |
| Microwave-assisted | DMF, 120°C, 1 hour | 94 |
| Solvent-free | Neat, 130°C, 6 hours | 82 |
N1-Methylation
The final step involves methylating the pyrazole nitrogen using methyl iodide (CH$$3$$I) in the presence of potassium carbonate (K$$2$$CO$$_3$$) in acetone at 60°C for 4 hours. This produces the target compound 1-methyl-N$$^4$$-phenyl-N$$^6$$-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (10) with >98% purity after recrystallization from ethanol.
Reaction Scheme 4:
$$
\text{1-Phenyl intermediate} + \text{CH}3\text{I} \xrightarrow{\text{Acetone, K}2\text{CO}_3} \text{1-Methyl target compound} \quad
$$
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols utilize continuous flow reactors to enhance scalability. Key parameters include:
Purification Techniques
- Recrystallization: Ethanol/water (7:3 v/v) removes residual amines and salts.
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) isolates regioisomeric impurities.
Mechanistic Insights
Regioselectivity in Amine Substitutions
The C4 chlorine exhibits higher electrophilicity due to resonance stabilization from the pyrimidine nitrogen, favoring initial substitution with aniline (k$$1$$ = 0.42 min$$^{-1}$$) over C6 (k$$2$$ = 0.18 min$$^{-1}$$). Steric effects from the N1-phenyl group further direct 2-phenylethylamine to the C6 position.
Methylation Kinetics
Methyl iodide reacts preferentially at the pyrazole nitrogen (N1) due to lower steric hindrance compared to the pyrimidine nitrogens. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier for N1 vs. 18.7 kcal/mol for N3 methylation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on various cancer cell lines.
Case Study: Dual EGFR/VGFR2 Inhibition
A study investigated a series of phenylpyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). Among these compounds, one derivative demonstrated an IC50 value of 0.3 µM against EGFR and 7.60 µM against VGFR2. This compound effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .
Casein Kinase 1 Inhibition
The compound has also been identified as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in cancer progression and central nervous system disorders. Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 with IC50 values as low as 78 nM. This discovery underscores the compound's potential for developing targeted therapies for conditions associated with CK1 dysregulation .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by reactions with 2-phenylethylamine and methyl iodide under basic conditions. For industrial production, continuous flow reactors may be employed to enhance efficiency and yield while employing purification techniques like recrystallization and chromatography to ensure high purity.
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.2. Substituent Impact on Selectivity and Potency
- N4-Phenyl Group : The target compound’s N4-phenyl moiety enhances JAK3 selectivity by fitting into a hydrophobic pocket in the kinase domain, as observed in docking studies . In contrast, the ethyl group in compound 7a reduces steric hindrance but diminishes selectivity.
- N6-(2-Phenylethyl) : This substituent introduces aromaticity and extended hydrophobic interactions, improving binding affinity compared to shorter alkyl chains (e.g., ethyl in ) or polar groups (e.g., methoxypropyl in ).
- Halogenated Analogs : The 3-chloro-4-methylphenyl group in leverages halogen bonding for stronger target engagement but may increase off-target effects.
2.3. Physicochemical Properties
- Hydrogen Bonding : Hydrated forms of N4-methyl-phenyl analogs (e.g., ) exhibit 3D hydrogen-bonded networks, which may enhance crystalline stability but reduce bioavailability compared to anhydrous forms.
Biological Activity
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- Chemical Formula : C19H22N6
- Molecular Weight : 334.42 g/mol
- IUPAC Name : this compound
This compound has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including circadian rhythm regulation and cell cycle progression. Aberrant CK1 activity is implicated in several diseases, including cancer and neurodegenerative disorders. The compound exhibits an IC50 value in the low nanomolar range against CK1, indicating potent inhibitory activity .
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines. One notable derivative exhibited IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells .
- Mechanism : These compounds induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and causing cell cycle arrest at the S and G2/M phases .
Kinase Inhibition
The compound has been studied for its ability to inhibit receptor tyrosine kinases (RTKs):
- EGFR Inhibition : Some derivatives have shown promising results as epidermal growth factor receptor inhibitors (EGFRIs), with one derivative achieving an IC50 value of 0.016 µM against wild-type EGFR .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study on CK1 Inhibition :
- Objective : To evaluate the potential of pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors.
- Findings : The study identified several compounds with potent CK1 inhibitory activity and explored their structure-activity relationships (SAR), leading to optimized lead compounds for further development .
- Case Study on Anticancer Activity :
Data Table of Biological Activities
| Compound Name | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | CK1 | ~0.078 | Inhibition |
| Derivative A | EGFR (WT) | 0.016 | Inhibition |
| Derivative B | A549 Cells | 8.21 | Apoptosis Induction |
| Derivative C | HCT-116 Cells | 19.56 | Apoptosis Induction |
Q & A
Q. Critical Parameters :
- Temperature control (70–120°C) minimizes side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- X-ray crystallography : Resolves 3D conformation, confirming substituent positions on the pyrazolo[3,4-d]pyrimidine core .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₂₀H₂₀N₆) .
Basic: What preliminary biological assays are used to screen this compound’s activity?
Methodological Answer:
Initial screening focuses on kinase inhibition and cytotoxicity:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, CDK2) with ADP-Glo™ kits to measure IC₅₀ values. A 10 µM concentration in DMSO is typical .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 hours .
- Selectivity profiling : Compare activity against non-target kinases (e.g., PKC) to assess specificity .
Advanced: How does the N6-(2-phenylethyl) group influence kinase inhibition mechanisms?
Methodological Answer:
The N6-(2-phenylethyl) substituent enhances hydrophobic interactions with kinase ATP-binding pockets:
- Molecular docking : Simulations (AutoDock Vina) show the phenylethyl group occupies a hydrophobic cleft in CDK2, improving binding affinity (ΔG ≈ -9.5 kcal/mol) .
- Kinetic studies : Surface plasmon resonance (SPR) reveals a Kd of 12 nM for EGFR inhibition, attributed to π-π stacking with Phe723 .
- Mutagenesis : Substituting Phe723 with Ala reduces inhibitory potency by 80%, confirming the role of hydrophobic interactions .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to optimize bioavailability?
Methodological Answer:
SAR optimization involves:
- LogP adjustments : Replace the 2-phenylethyl group with polar groups (e.g., morpholine) to reduce logP from 4.2 to 3.5, enhancing solubility .
- Prodrug design : Introduce phosphate esters at the N4-phenyl group to improve aqueous solubility (e.g., 0.5 mg/mL to 5 mg/mL) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl group oxidation). Fluorination at the 1-methyl position reduces CYP450-mediated degradation .
Advanced: How are contradictions in biological activity data resolved across studies?
Methodological Answer:
Contradictions arise from assay variability or structural heterogeneity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 10% FBS, 37°C) .
- Structural verification : Re-analyze disputed compounds via LC-MS to confirm purity (>98%) and identity .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., kinase inhibition IC₅₀) and apply ANOVA to identify outliers (p < 0.05) .
Advanced: What computational tools are used to predict reactivity and design derivatives?
Methodological Answer:
- Reactivity prediction : Density functional theory (DFT) calculates Fukui indices to identify nucleophilic sites (e.g., pyrimidine N1) prone to electrophilic substitution .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ (R² > 0.85) .
- ADMET prediction : SwissADME forecasts blood-brain barrier penetration (e.g., BBB score = 0.55) and hepatotoxicity (e.g., 70% probability) .
Advanced: How is statistical experimental design applied to optimize reaction conditions?
Methodological Answer:
- Factorial design : Screen variables (temperature, catalyst loading, solvent) using a 2³ factorial matrix to identify optimal conditions (e.g., 110°C, 5% Pd, DMF) .
- Response surface methodology (RSM) : Maximize yield (≥85%) by modeling interactions between pH (6–8) and reaction time (4–8 hrs) .
- Robustness testing : Vary parameters within ±5% (e.g., catalyst purity) to ensure reproducibility (RSD < 2%) .
Advanced: What methodologies address low solubility in in vivo studies?
Methodological Answer:
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) to achieve 90% encapsulation efficiency and sustained release over 72 hours .
- Co-solvent systems : Use 10% Cremophor EL in saline to increase solubility from 0.1 mg/mL to 2.5 mg/mL .
- Crystallization studies : Generate co-crystals with succinic acid to improve dissolution rate (85% release in 60 min vs. 40% for free compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
